molecular formula C16H13NO2S B8298353 Ethyl 4-(2-naphthyl)-1,3-thiazole-2-carboxylate

Ethyl 4-(2-naphthyl)-1,3-thiazole-2-carboxylate

Cat. No. B8298353
M. Wt: 283.3 g/mol
InChI Key: NMEQGKMVFBHDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-naphthyl)-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

ethyl 4-naphthalen-2-yl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-17-14(10-20-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3

InChI Key

NMEQGKMVFBHDTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of bromoethyl-2-naphthyl ketone (1.78 g, 6.8 mmol), 2-thio-oxalamic acid ethyl ester (1 g, 7.5 mmol) in EtOH (absolute) was kept under reflux for 6 h. The mixture was cooled to room temperature. The product separated as a solid, which was filtered, washed with ethanol and dried to provide the desired ester, ethyl 4-(2-naphthyl)-1,3-thiazole-2-carboxylate, (IIIb) (0.862 g, 48% yield). MS: 284 (M+H). To a mixture of the ester, (IIIb) (800 mg, 2.82 mmol) in dry methylacetate (10 mL) was added NaH (60% dispersion in mineral oil, 135 mg, 3.37 mmol). The mixture was stirred at room temperature for 0.5 h and at reflux for 2 h. The mixture was poured into cold water and was neutralized with conc. HCl. After saturating the mixture with NaCl, the mixture was extracted from dichloromethane (twice). The combined extract was washed with brine. After drying over magnesium sulphate, solvent was evaporated to furnish the β-ketoester, ethyl 3-(4-(2-naphthyl)(1,3-thiazol-2-yl))-3-oxopropanoate, which was used for the next step without further purification. To the above β-ketoester was added absolute ethanol (10 mL) and hydrazine hydrate (1 mL, excess). The mixture was kept under reflux for 4 h. After cooling, solvent was evaporated from the reaction mixture. The resulting mixture was chromatographed over silica gel and was eluted with EtOAc. The product pyrazolone (VIg) was isolated as a solid which was further purified via washing with diethyl ether (i.e. stirring in ˜50 mL of diethyl ether followed by filtration and washing with diethyl ether). Yield 287 mg, (35% in two steps). MS: 294 (M+H).
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